OX1a

説明

Structure

3D Structure

特性

IUPAC Name |

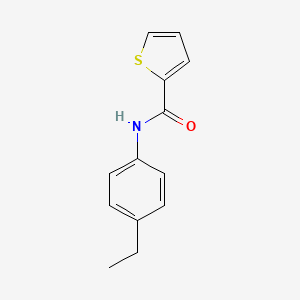

N-(4-ethylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h3-9H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVHJESBFMWXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ADRA1A Gene Expression in the Central Nervous System: A Technical Guide

Introduction to the α1A-Adrenergic Receptor (ADRA1A)

The adrenoceptor alpha 1A (ADRA1A) is a member of the G protein-coupled receptor (GPCR) superfamily, which plays a crucial role in mediating the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine (B1671497).[1][2] Encoded by the ADRA1A gene, this receptor is involved in a multitude of processes within the central nervous system (CNS).[3] Upon activation, ADRA1A primarily signals through the Gq/11 family of G-proteins, initiating a cascade of intracellular events that modulate neuronal activity, synaptic plasticity, and various neurobehavioral outcomes.[1][2] Its widespread but distinct distribution throughout the CNS suggests unique functional roles in processes such as arousal, neuroendocrine control, sensorimotor regulation, and the stress response.[4] Genetic association studies have also implicated ADRA1A in neuropsychiatric conditions, including attention deficit hyperactivity disorder and schizophrenia, highlighting its significance as a therapeutic target.[3] This guide provides a comprehensive overview of ADRA1A expression in the CNS, its signaling mechanisms, key experimental methodologies for its study, and its implications for drug development.

Quantitative and Regional Expression of ADRA1A in the CNS

The expression of ADRA1A, at both the mRNA and protein levels, is widespread but regionally distinct throughout the central nervous system. Studies utilizing techniques like in situ hybridization and immunohistochemistry have mapped its distribution, revealing high concentrations in areas critical for motor function, autonomic regulation, and cognition.

Regional Distribution of ADRA1A mRNA

In situ hybridization studies in the rat brain have provided a detailed map of Adra1a mRNA expression. The distribution is characterized by high to moderate expression in specific nuclei of the forebrain, midbrain, and hindbrain.

Table 1: Regional Expression Levels of ADRA1A mRNA in the Rat CNS

| Brain Region Category | Specific Area | Reported Expression Level | Citation(s) |

|---|---|---|---|

| Olfactory System | Olfactory Bulb, Tenia Tectae | High | [4][5] |

| Cerebral Cortex | Neocortex, Piriform Cortex | Moderate to Prominent | [4][5] |

| Hippocampal Formation | Ventral Dentate Gyrus | High | [4] |

| Hippocampus (General) | Low | [5] | |

| Amygdala | Medial and Cortical Amygdala | High | [4] |

| Lateral Amygdala | Prominent | [4] | |

| Hypothalamus | Ventromedial Hypothalamus, Lateral Mammillary Nuclei | High | [4][5] |

| Thalamus | Most Nuclei | Extremely Low / Undetectable | [5] |

| Reticular Thalamic Nucleus | Strong (α1D subtype) | [5] | |

| Midbrain / Brainstem | Magnocellular Red Nuclei, Pontine Nuclei | High | [4] |

| Superior and Lateral Vestibular Nuclei | High | [4] | |

| Brainstem Reticular Nuclei | High | [4] | |

| Cranial Nerve Motor Nuclei | High | [4] | |

| Cerebellum | Cerebellum | Moderate | [5] |

| Spinal Cord | Ventral Horn | Prominent |[4] |

Cellular Localization of ADRA1A Protein

At the cellular level, ADRA1A protein is primarily expressed in neurons, including specific subpopulations of interneurons.[6] Its presence has also been identified in non-neuronal cells, suggesting a broader role in CNS function.

Table 2: Cellular and Subcellular Localization of ADRA1A Protein in the CNS

| Cell Type | Specific Localization | Subcellular Location | Citation(s) |

|---|---|---|---|

| Neurons | Widespread (Cortex, Hippocampus, Hypothalamus, etc.) | Cytoplasm, Plasma Membrane, Nuclear Membrane | [6][7][8] |

| GABAergic Interneurons | Hippocampal CA1 Stratum Oriens | Co-localized with GAD and GABA markers | [6] |

| Cholinergic Motor Neurons | Cranial Nerve Motor Nuclei | Co-localized with Choline Acetyltransferase | [4] |

| Astrocytes | Soma and Endfeet | Cytoplasmic | [7][9] |

| Oligodendrocyte Progenitors | NG2-positive cells | Not specified |[6] |

ADRA1A Signaling Pathways

ADRA1A activation by norepinephrine or epinephrine primarily initiates the canonical Gq/11 signaling pathway, leading to the mobilization of intracellular calcium and the activation of various downstream effectors. This pathway is fundamental to the receptor's function in modulating neuronal excitability and cellular growth processes.

The Canonical Gq/11 Signaling Cascade

The binding of an agonist to ADRA1A induces a conformational change, allowing it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated Gαq subunit.[1][10] This triggers the dissociation of the G protein into its Gαq-GTP and Gβγ subunits, which then activate downstream targets. The primary effector for Gαq-GTP is Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺).[12] The resulting increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC).[3] These events can lead to the activation of further signaling cascades, including the MAPK/ERK pathway, which influences gene expression and cell proliferation.[13]

Methodologies for Studying ADRA1A Expression

A variety of molecular biology techniques are employed to investigate the expression and localization of the ADRA1A gene and its protein product. The following sections detail standardized protocols for in situ hybridization, immunohistochemistry, and quantitative real-time PCR.

Experimental Protocol: In Situ Hybridization (ISH) for ADRA1A mRNA

In situ hybridization is used to visualize the location of specific mRNA sequences within tissue sections, providing precise spatial information on gene expression.

Principle: A labeled nucleic acid probe, complementary to the ADRA1A mRNA sequence, is hybridized to prepared tissue sections. The probe's label (e.g., digoxigenin (B1670575) [DIG] or radioactivity) is then detected using an antibody-enzyme conjugate or autoradiography, revealing the cellular location of the target mRNA.[14][15]

Detailed Protocol:

-

Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[16]

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by incubating in a 20-30% sucrose (B13894) solution until it sinks.[17]

-

Freeze the tissue and cut 14-20 µm thick sections using a cryostat. Mount sections onto coated slides (e.g., SuperFrost Plus).

-

-

Probe Synthesis:

-

Linearize the plasmid vector containing the ADRA1A cDNA template.

-

Synthesize an antisense RNA probe labeled with digoxigenin (DIG) using an in vitro transcription kit.

-

Purify the labeled probe and verify its integrity via gel electrophoresis.

-

-

Hybridization:

-

Permeabilize the tissue sections with Proteinase K.

-

Dehydrate the sections through an ethanol (B145695) gradient (70%, 95%, 100%) and air dry.[15]

-

Apply hybridization buffer containing the denatured DIG-labeled probe (typically 100-500 ng/mL) to each slide.

-

Cover with a coverslip and incubate overnight in a humidified chamber at 55-65°C.[15][17]

-

-

Washing and Detection:

-

Perform stringent washes in saline-sodium citrate (B86180) (SSC) buffer at high temperature (e.g., 65°C) to remove non-specifically bound probe.

-

Block non-specific binding sites with a blocking solution (e.g., 2% BSA or serum).[15]

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash thoroughly with a buffer like MABT (Maleic acid buffer containing Tween-20).[17]

-

Develop the signal using a chromogenic substrate solution (e.g., NBT/BCIP) until the desired color intensity is reached.

-

-

Imaging:

-

Stop the color reaction, mount the slides with an aqueous mounting medium, and visualize using a bright-field microscope.

-

Experimental Protocol: Immunohistochemistry (IHC) for ADRA1A Protein

IHC is used to detect the presence and location of the ADRA1A protein within tissue sections using specific antibodies.

Principle: A primary antibody raised against a specific epitope of the ADRA1A protein binds to the antigen in the tissue. This binding is then visualized either directly (if the primary antibody is labeled) or indirectly using a labeled secondary antibody that recognizes the primary antibody.

Detailed Protocol:

-

Tissue Preparation:

-

Prepare PFA-fixed, paraffin-embedded or frozen tissue sections as described for ISH.

-

-

Antigen Retrieval (for paraffin (B1166041) sections):

-

Deparaffinize sections in xylene and rehydrate through a graded ethanol series.

-

Perform heat-induced epitope retrieval (HIER) by boiling sections in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) to unmask the antigen.

-

-

Immunostaining:

-

Permeabilize sections with a detergent solution (e.g., 0.1-0.3% Triton X-100 in PBS).

-

Block endogenous peroxidase activity (for HRP-based detection) with 3% hydrogen peroxide.

-

Block non-specific binding sites using a blocking buffer containing normal serum from the species in which the secondary antibody was raised.

-

Incubate with the primary antibody against ADRA1A (e.g., rabbit polyclonal) at a predetermined optimal dilution (e.g., 1:50 - 1:200) overnight at 4°C.[18]

-

-

Detection:

-

Wash sections thoroughly in PBS or TBS-T.

-

Incubate with a biotinylated or enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.

-

If using a biotinylated secondary, follow with an avidin-biotin-enzyme complex (e.g., ABC-HRP).

-

Develop the signal with a suitable chromogen (e.g., DAB for HRP) or fluorophore (for immunofluorescence).

-

-

Counterstaining and Mounting:

-

Lightly counterstain with a nuclear stain like hematoxylin (B73222) if desired.

-

Dehydrate, clear, and mount the slides with a permanent mounting medium.

-

Visualize under a microscope.

-

Experimental Protocol: Quantitative Real-Time PCR (qPCR) for ADRA1A Expression

qPCR is a highly sensitive and specific method used to quantify the amount of a specific mRNA transcript in a sample, allowing for the comparison of gene expression levels across different brain regions or experimental conditions.

Principle: RNA is first extracted from the tissue and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template in a PCR reaction with primers specific to the ADRA1A gene. A fluorescent reporter (e.g., SYBR Green or a TaqMan probe) is used to monitor the amplification of the DNA in real-time. The cycle at which fluorescence crosses a threshold (Cq value) is inversely proportional to the initial amount of target mRNA.

Detailed Protocol:

-

RNA Extraction:

-

Dissect the CNS region of interest and immediately homogenize it in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.

-

Extract total RNA using a column-based kit or a phenol-chloroform extraction method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for ADRA1A (e.g., Fwd: TCTCCAAGACGGATGGCGTTTG, Rev: TGGTGACAGAGCGAGACTTCGT for human), and a qPCR master mix (containing buffer, dNTPs, Taq polymerase, and SYBR Green or a TaqMan probe).[19]

-

Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination.

-

Run the reaction on a real-time PCR cycler using a standard thermal profile:

-

-

Data Analysis:

-

Determine the Cq value for each sample.

-

Normalize the Cq value of ADRA1A to that of one or more stably expressed reference (housekeeping) genes (e.g., GAPDH, ACTB).

-

Calculate the relative expression levels using the ΔΔCq method or a standard curve.

-

Therapeutic Implications and Drug Development

The critical role of ADRA1A in the CNS makes it a significant target for drug development in various neurological and psychiatric disorders.[20][21] Modulating ADRA1A activity with selective agonists or antagonists can influence neuronal circuits involved in mood, cognition, and autonomic control.

-

Neurological Disorders: Aberrant ADRA1A signaling has been linked to the pathogenesis of conditions like Alzheimer's disease, where increased receptor expression may contribute to neuroinflammation and tauopathy.[12] Therefore, ADRA1A antagonists are being investigated as a potential therapeutic strategy.[20]

-

Psychiatric Disorders: The receptor's involvement in the stress response and arousal pathways makes it a target for treating conditions like Post-Traumatic Stress Disorder (PTSD) and schizophrenia.[3][22]

-

Drug Development Pipeline: The current drug development landscape includes both ADRA1A agonists and antagonists.[20] These small molecule drugs are in various stages of development for indications ranging from Alzheimer's disease and schizophrenia to benign prostatic hyperplasia and orthostatic hypotension.[20][22] Future strategies may also involve gene therapies, such as siRNA-based silencing or AAV-mediated overexpression, to correct dysregulated ADRA1A signaling in specific neuronal populations.[23]

Conclusion

The ADRA1A receptor is a key modulator of noradrenergic signaling within the central nervous system. Its distinct expression pattern across various brain regions and cell types underlies its diverse functional roles, from regulating fundamental physiological processes to its implication in complex neurological and psychiatric disorders. A thorough understanding of its distribution, signaling pathways, and function, facilitated by the robust molecular techniques detailed in this guide, is essential for researchers and drug development professionals. Continued investigation into the nuanced roles of ADRA1A will be critical for unlocking new therapeutic avenues for a range of CNS conditions.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Alpha-1A adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Gene - ADRA1A [maayanlab.cloud]

- 4. Distribution of alpha1A adrenergic receptor mRNA in the rat brain visualized by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution of alpha 1a-, alpha 1b- and alpha 1d-adrenergic receptor mRNA in the rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Localization of the mouse alpha1A-adrenergic receptor (AR) in the brain: alpha1AAR is expressed in neurons, GABAergic interneurons, and NG2 oligodendrocyte progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADRA1A protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. bosterbio.com [bosterbio.com]

- 9. biorxiv.org [biorxiv.org]

- 10. ADRA1A-Specific antibody (19777-1-AP) | Proteintech [ptglab.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Modulation of neuronal α1-adrenergic receptor reduces tauopathy and neuroinflammation by inhibiting the STING/NF-κB/NLRP3 signaling pathway in Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. In Situ Hybridization of Adrenergic Receptor mRNA in Brain | Springer Nature Experiments [experiments.springernature.com]

- 15. docs.abcam.com [docs.abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. ADRA1A antibody Immunohistochemistry HPA029678 [sigmaaldrich.com]

- 19. origene.com [origene.com]

- 20. Alpha 1A Adrenergic Receptor – Drugs In Development, 2024 [globaldata.com]

- 21. Alpha 1 Adrenergic Receptor – Drugs In Development, 2024 [globaldata.com]

- 22. Alpha 1 Adrenergic Receptor drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

- 23. creative-biolabs.com [creative-biolabs.com]

An In-depth Technical Guide to the Downstream Targets of the Alpha-1A Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alpha-1A adrenergic receptor (α1A-AR), a member of the G protein-coupled receptor (GPCR) superfamily, plays a pivotal role in mediating the physiological effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[1] Predominantly coupled to the Gq/11 family of G proteins, its activation triggers a cascade of intracellular signaling events that regulate a diverse array of cellular processes.[1][2] This technical guide provides a comprehensive overview of the downstream targets of the α1A-AR, detailing the core signaling pathways, presenting quantitative data on receptor activation, and offering detailed protocols for key experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the physiological and pathophysiological roles of the α1A-AR and exploring its potential as a therapeutic target.

Introduction to the Alpha-1A Adrenergic Receptor

The α1A-AR is expressed in a wide range of tissues, including vascular smooth muscle, the heart, the prostate, and the central nervous system.[3] Its activation is critically involved in the regulation of smooth muscle contraction, blood pressure, and cardiac hypertrophy.[2][3] Dysregulation of α1A-AR signaling has been implicated in various pathological conditions, such as benign prostatic hyperplasia (BPH) and cardiovascular diseases. Understanding the intricate network of downstream signaling pathways and effector molecules is therefore crucial for the development of novel and selective therapeutic interventions.

Core Signaling Pathways of the Alpha-1A Adrenergic Receptor

The signaling cascades initiated by the activation of the α1A-AR are complex and can be broadly categorized into canonical and non-canonical pathways.

Canonical Gq/11-PLC-IP3/DAG Pathway

The prototypical signaling pathway for the α1A-AR involves its coupling to the heterotrimeric G protein Gq/11.[4] Upon agonist binding, the activated receptor catalyzes the exchange of GDP for GTP on the α subunit of Gq (Gαq), leading to its dissociation from the βγ subunits. Gαq, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a multitude of downstream protein targets, leading to various physiological responses such as smooth muscle contraction.[4][5]

Mitogen-Activated Protein Kinase (MAPK) Pathways

Activation of the α1A-AR can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascades, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[7] This can occur through both Gq-dependent and independent mechanisms. In some cellular contexts, ERK1/2 activation is independent of the canonical Gq/PLC/PKC pathway.[7] The activation of ERK1/2 by α1A-AR has been shown to be sensitive to the disruption of endocytosis.[7] The MAPK pathways are crucial regulators of cell proliferation, differentiation, and survival.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The α1A-AR can also activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival, growth, and metabolism.[8] This activation can be mediated through G protein-dependent mechanisms. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt by upstream kinases like PDK1. Activated Akt then phosphorylates a variety of downstream targets to mediate its cellular effects.

Quantitative Data on Alpha-1A Adrenergic Receptor Activation

The following tables summarize quantitative data from various studies on the activation of the α1A-AR and its downstream signaling pathways.

Table 1: Agonist Potency (EC50) and Efficacy (Emax) for α1A-AR-Mediated Responses

| Agonist | Response Measured | Cell/Tissue Type | EC50 (nM) | Emax (% of control or max response) | Reference |

| Phenylephrine | Ca2+ Transients | Neonatal Rat Ventricular Myocytes | 2300 | Not specified | [9] |

| A61603 | Ca2+ Transients | Neonatal Rat Ventricular Myocytes | 6.9 | Not specified | [9] |

| Phenylephrine | Aorta Contraction | Rat Aorta | 171.1 ± 31.2 | 29.6% reduction in luminal area | [10] |

| Norepinephrine | [Ca2+]i Increase | BC3H-1 Muscle Cells | 510 | Not specified | [11] |

Table 2: Quantitative Analysis of ERK1/2 Phosphorylation

| Stimulus | Fold Increase in p-ERK/Total ERK | Cell Type | Reference |

| Epinephrine (10 µM) | ~2.5-fold | Zebrafish Larvae Pallium | [12] |

| Phenylephrine | Time-dependent increase | HEK-293A cells expressing α1A-AR | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of the α1A-AR.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is adapted from methodologies used to assess MAPK activation downstream of GPCRs.[13]

Objective: To quantify the level of phosphorylated ERK1/2 relative to total ERK1/2 in response to α1A-AR activation.

Materials:

-

Cell culture reagents

-

α1A-AR expressing cells (e.g., HEK293-α1A-AR)

-

α1A-AR agonist (e.g., phenylephrine, A61603)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate α1A-AR expressing cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Treat cells with the α1A-AR agonist at various concentrations and for different time points. Include a vehicle-treated control.

-

-

Cell Lysis:

-

Place culture dishes on ice and wash cells once with ice-cold PBS.

-

Add ice-cold RIPA buffer to each dish and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate) and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing for Total ERK1/2:

-

After imaging for phospho-ERK, the membrane can be stripped of antibodies using a stripping buffer.

-

Wash the membrane, re-block, and then probe with the primary antibody against total ERK1/2.

-

Repeat the secondary antibody and detection steps.

-

-

Quantification:

-

Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.

-

Normalize the phospho-ERK signal to the total ERK signal for each sample.

-

Co-Immunoprecipitation (Co-IP) of α1A-AR and Signaling Partners

This protocol provides a general framework for Co-IP experiments to identify protein-protein interactions with the α1A-AR.[14][15]

Objective: To isolate the α1A-AR and its interacting proteins from a cell lysate.

Materials:

-

Cells expressing tagged α1A-AR (e.g., FLAG- or HA-tagged)

-

Co-IP lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Anti-tag antibody (e.g., anti-FLAG M2 affinity gel) or α1A-AR specific antibody

-

Protein A/G agarose (B213101) beads (if using a non-conjugated primary antibody)

-

Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Neutralization buffer (if using acidic elution)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Wash cells expressing the tagged α1A-AR with ice-cold PBS.

-

Lyse cells in ice-cold Co-IP lysis buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Incubate the lysate with protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the anti-tag antibody or α1A-AR specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

If using an unconjugated primary antibody, add protein A/G agarose beads and incubate for another 1-2 hours at 4°C. If using antibody-conjugated beads, add them directly to the lysate.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer. For Western blot analysis, elution can be done directly by adding SDS-PAGE sample buffer and boiling. For mass spectrometry, a gentler elution method (e.g., acidic elution followed by neutralization) is preferred.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the α1A-AR and suspected interacting partners. Alternatively, the eluate can be analyzed by mass spectrometry for unbiased identification of interacting proteins.

-

Luciferase Reporter Gene Assay for α1A-AR Activation

This protocol is based on commercially available reporter assay systems.[10][16]

Objective: To quantify α1A-AR activation by measuring the expression of a reporter gene (luciferase) under the control of a response element sensitive to α1A-AR signaling (e.g., NFAT response element for the Gq/Ca2+ pathway).

Materials:

-

Reporter cells engineered to express the human α1A-AR and a luciferase reporter construct (e.g., NFAT-luciferase).

-

Cell culture medium and assay medium.

-

Test compounds (agonists or antagonists).

-

Luciferase detection reagent.

-

White, opaque 96-well or 384-well assay plates.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Thaw and plate the reporter cells in a white-walled assay plate according to the manufacturer's instructions.

-

Incubate for 4-6 hours to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds (agonists or antagonists) in assay medium.

-

For antagonist testing, add the antagonist first, followed by a fixed concentration (e.g., EC80) of a reference agonist.

-

Add the compounds to the wells containing the cells.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified CO2 incubator for a period specified by the assay manufacturer (typically 6-24 hours).

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase detection reagent to room temperature.

-

Add the luciferase detection reagent to each well.

-

Incubate for a short period (e.g., 10-20 minutes) to allow for cell lysis and the luciferase reaction to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a luminometer.

-

For agonist assays, calculate the fold activation relative to vehicle-treated cells.

-

For antagonist assays, calculate the percent inhibition of the agonist response.

-

Generate dose-response curves and calculate EC50 or IC50 values using a suitable software (e.g., GraphPad Prism).

-

Conclusion

The alpha-1A adrenergic receptor activates a complex and multifaceted network of downstream signaling pathways, extending beyond the canonical Gq/PLC cascade to include the MAPK and PI3K/Akt pathways. This intricate signaling network allows the α1A-AR to regulate a wide range of physiological processes and contributes to its involvement in various disease states. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the roles of the α1A-AR and to develop novel therapeutic strategies targeting this important receptor. Continued investigation into the downstream targets and signaling dynamics of the α1A-AR will undoubtedly uncover new insights into its physiological functions and its potential as a therapeutic target.

References

- 1. genecards.org [genecards.org]

- 2. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha 1-adrenoceptor subtypes linked to different mechanisms for increasing intracellular Ca2+ in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway | PLOS One [journals.plos.org]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. benchchem.com [benchchem.com]

- 10. Identification of Two Novel α1-AR Agonists Using a High-Throughput Screening Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nuclear alpha1-adrenergic receptors signal activated ERK localization to caveolae in adult cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. indigobiosciences.com [indigobiosciences.com]

The Cellular Landscape of the Alpha-1A Adrenergic Receptor: A Technical Guide for Researchers

December 19, 2025

Abstract

The alpha-1A adrenergic receptor (α1A-AR), a member of the G protein-coupled receptor (GPCR) superfamily, plays a pivotal role in mediating the physiological effects of catecholamines, such as norepinephrine (B1679862) and epinephrine.[1][2] Its diverse expression pattern and subcellular localization are critical determinants of its function in various physiological and pathological processes, making it a key target for drug development. This in-depth technical guide provides a comprehensive overview of the cellular localization of the α1A-AR, detailing its distribution across tissues and within cellular compartments. Furthermore, this guide presents detailed experimental protocols for the study of α1A-AR localization and summarizes quantitative data on its expression. Finally, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of α1A-AR biology. This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling.

Tissue Distribution of the Alpha-1A Adrenergic Receptor

The α1A-AR exhibits a widespread but distinct pattern of expression throughout the body, with its presence being crucial for the function of numerous organ systems. The distribution has been characterized at both the mRNA and protein levels, revealing important species-specific differences.

Key Tissues Expressing Alpha-1A Adrenergic Receptors:

-

Prostate: The α1A-AR is the predominant subtype in the human prostate, primarily localized to the smooth muscle cells of the prostatic stroma.[3] Its stimulation leads to smooth muscle contraction, which is a key factor in the pathophysiology of benign prostatic hyperplasia (BPH).[3][4]

-

Cardiovascular System: The α1A-AR is expressed in the myocardium and vasculature of both mice and humans.[5] While less abundant than β-adrenergic receptors in the heart, α1A-ARs play a significant role in cardiac physiology, including inotropic effects.[5][6] In human aorta, α1A-AR mRNA is present in high concentrations.[5]

-

Central Nervous System (CNS): All three α1-AR subtypes are present in the CNS at relatively high densities.[7] The α1A-AR is expressed in various brain regions, including the cerebral cortex, hippocampus, and hypothalamus, where it is involved in neurotransmission and the regulation of behavior.[8][9]

-

Liver: The liver expresses α1A-ARs, which are involved in metabolic processes such as glycogenolysis.[5]

-

Spleen and Kidney: High concentrations of α1B-AR mRNA are found in the human spleen and kidney, with lower levels of α1A-AR mRNA.[5]

-

Blood Vessels: Alpha-1 adrenergic receptors in the smooth muscle cells of blood vessels are the primary mediators of vasoconstriction.[1]

Quantitative Data on Alpha-1A Adrenergic Receptor Expression

The following tables summarize quantitative data on the expression of α1A-AR mRNA and protein in various tissues. It is important to note that absolute values can vary depending on the experimental technique and conditions.

Table 1: Relative Abundance of Alpha-1 Adrenergic Receptor Subtype mRNA in Human Tissues

| Tissue | α1A-AR mRNA (%) | α1B-AR mRNA (%) | α1D-AR mRNA (%) | Reference |

| Benign Prostatic Hypertrophy (BPH) | 85 | 1 | 14 | [10] |

| Non-BPH Prostate | 63 | 6 | 31 | [10] |

| Aorta | High | Low | Moderate | [5] |

| Cerebral Cortex | High | Moderate | High | [5] |

| Heart | Moderate | Low | Low | [5] |

| Liver | Moderate | Low | Low | [5] |

| Spleen | Low | High | Low | [5] |

| Kidney | Low | High | Low | [5] |

Table 2: Density of Alpha-1 Adrenergic Receptors (Bmax) in Various Tissues

| Tissue | Receptor Subtype(s) | Bmax (fmol/mg protein) | Species | Reference |

| Porcine Tail Artery | α1 | 397.9 ± 52.7 | Pig | [11] |

| Porcine Common Digital Artery | α1 | 256.7 ± 22.7 | Pig | [11] |

| Porcine Lateral Vein | α1 | 143.6 ± 3.9 | Pig | [11] |

| Porcine Splenic Artery | α1 | 159.1 ± 7.0 | Pig | [11] |

| Porcine Ear Artery | α1 | 91.3 ± 10.5 | Pig | [11] |

| Porcine Mesenteric Vein | α1 | 48.9 ± 11.4 | Pig | [11] |

| Human Myocardium (Non-failing) | α1 | ~15% of total ARs | Human | [12] |

| Human Myocardium (Failing) | α1 | ~27% of total ARs | Human | [12] |

| Rat Heart | α1A:α1B ratio of 20:80 | N/A | Rat | [13] |

Subcellular Localization of the Alpha-1A Adrenergic Receptor

The subcellular localization of the α1A-AR is a dynamic process that is crucial for its signaling and regulation. The receptor is not confined to the plasma membrane but is also found in intracellular compartments, including the nucleus.

-

Plasma Membrane: As a GPCR, the α1A-AR is primarily located on the cell surface, where it binds to its endogenous ligands and initiates downstream signaling cascades.[14]

-

Intracellular Compartments: Evidence suggests that α1A-ARs are also present intracellularly.[15] This includes localization to the nuclear membrane in cardiac myocytes, suggesting a role in nuclear signaling.[14][16]

-

Receptor Trafficking: The α1A-AR undergoes continuous and primarily agonist-independent trafficking.[15] This constitutive internalization and recycling mechanism maintains an internal pool of receptors that can be rapidly mobilized to the cell surface to sustain signaling.[15] Agonist binding also induces receptor internalization, which is a key mechanism for desensitization and signal termination.[15] This process often involves clathrin-mediated endocytosis.[15]

Signaling Pathways of the Alpha-1A Adrenergic Receptor

Upon activation by agonists, the α1A-AR initiates a cascade of intracellular events through its coupling to heterotrimeric G proteins, primarily of the Gq/11 family.[1][17]

Canonical Gq/11 Pathway:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[1][17]

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][17]

-

Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[1][17]

-

Activation of Protein Kinase C (PKC): DAG and the increased intracellular Ca2+ concentration synergistically activate PKC, which then phosphorylates a variety of downstream targets to elicit cellular responses.[1][17]

Mitogen-Activated Protein Kinase (MAPK) Pathway:

The α1A-AR can also activate the MAPK/ERK pathway, which is involved in cell growth and proliferation.[2][8] This can occur through both Gq-dependent and independent mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular localization of the α1A-AR.

Subcellular Fractionation for Isolation of Plasma Membrane and Nuclear Fractions

This protocol allows for the separation of cellular components to determine the distribution of the α1A-AR.

Materials:

-

Cultured cells expressing α1A-AR

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation Buffer (e.g., 250 mM sucrose, 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors)

-

Nuclear Lysis Buffer (e.g., standard lysis buffer with 10% glycerol (B35011) and 0.1% SDS)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Microcentrifuge

-

Ultracentrifuge

Procedure:

-

Cell Harvesting: Wash cultured cells with ice-cold PBS and harvest by scraping or trypsinization.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Fractionation Buffer and lyse the cells using a Dounce homogenizer or by passing the suspension through a 27-gauge needle multiple times.[7][15]

-

Nuclear Pellet Isolation: Centrifuge the lysate at a low speed (e.g., 720 x g for 5 minutes at 4°C) to pellet the nuclei.[7][15]

-

Cytosolic and Membrane Fraction Separation: Carefully collect the supernatant, which contains the cytosolic and membrane fractions.

-

Membrane Fraction Isolation: Centrifuge the supernatant at a high speed (e.g., 100,000 x g for 1 hour at 4°C) in an ultracentrifuge to pellet the membranes.[1][15] The resulting supernatant is the cytosolic fraction.

-

Nuclear Fraction Lysis: Resuspend the nuclear pellet from step 3 in Nuclear Lysis Buffer and sonicate briefly to shear genomic DNA.

-

Protein Quantification and Analysis: Determine the protein concentration of each fraction and analyze by Western blotting using an antibody specific for the α1A-AR.

Immunofluorescence Staining

This technique allows for the visualization of the α1A-AR within intact cells.

Materials:

-

Cells grown on coverslips

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody specific for α1A-AR

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

Procedure:

-

Cell Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[18]

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with Permeabilization Buffer for 10 minutes.[19]

-

Blocking: Wash with PBS and block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.[19]

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Visualization: Wash with PBS, counterstain nuclei with DAPI, and mount the coverslips on microscope slides. Visualize the staining using a fluorescence or confocal microscope.

Radioligand Binding Assay

This assay is used to quantify the number of receptors (Bmax) and their affinity for a ligand (Kd).

Materials:

-

Membrane preparations from cells or tissues

-

Radiolabeled ligand specific for α1-ARs (e.g., [3H]prazosin)

-

Unlabeled competitor ligand

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: Incubate membrane preparations with increasing concentrations of the radiolabeled ligand in the absence (total binding) or presence (non-specific binding) of a high concentration of the unlabeled competitor.[6][20]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[6][20]

-

Washing: Quickly wash the filters with ice-cold Binding Buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine Bmax and Kd.

Cell Surface Biotinylation to Study Receptor Internalization

This method allows for the specific labeling and tracking of cell surface receptors.

Materials:

-

Cultured cells

-

PBS with Ca2+ and Mg2+

-

Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)

-

Quenching solution (e.g., PBS containing glycine (B1666218) or Tris)

-

Lysis Buffer

-

Streptavidin-agarose beads

Procedure:

-

Biotinylation of Surface Proteins: Incubate intact cells with the biotinylation reagent on ice to label surface proteins.[14][21]

-

Induction of Internalization: Warm the cells to 37°C for a defined period to allow for receptor internalization.

-

Removal of Surface Biotin (B1667282): Treat the cells with a reducing agent (e.g., glutathione) to cleave the biotin from proteins remaining on the cell surface.[21]

-

Cell Lysis and Affinity Purification: Lyse the cells and incubate the lysate with streptavidin-agarose beads to capture the biotinylated (internalized) receptors.

-

Analysis: Elute the captured proteins and analyze by Western blotting.

Conclusion

The cellular localization of the alpha-1A adrenergic receptor is a multifaceted and dynamic process that is integral to its physiological function. Its diverse tissue distribution and complex subcellular trafficking patterns underscore its importance as a therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate biology of the α1A-AR. A thorough understanding of its cellular landscape will undoubtedly pave the way for the development of more selective and effective therapeutic agents targeting the adrenergic system.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of alpha 1-adrenoceptor subtypes in human tissues by competitive RT-PCR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Localization of mRNA for three distinct alpha 1-adrenergic receptor subtypes in human tissues: implications for human alpha-adrenergic physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Methods of measuring internalization of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification and distribution of alpha 1-adrenoceptor subtype mRNAs in human prostate: comparison of benign hypertrophied tissue and non-hypertrophied tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The relationship between density of alpha-adrenoceptor binding sites and contractile responses in several porcine isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha-1 adrenergic receptors in the nonfailing and failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-1A adrenergic receptor - Wikipedia [en.wikipedia.org]

- 14. Cell surface biotinylation [protocols.io]

- 15. Subcellular fractionation protocol [abcam.com]

- 16. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 18. arigobio.com [arigobio.com]

- 19. ptglab.com [ptglab.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alpha-1A Adrenoceptor Gq/11 Protein Coupling

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The alpha-1A adrenergic receptor (α1A-AR) is a member of the G protein-coupled receptor (GPCR) superfamily, playing a crucial role in mediating the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine.[1][2] Its primary signal transduction mechanism involves coupling to the heterotrimeric Gq/11 family of G proteins.[2][3][4] This activation initiates a cascade of intracellular events pivotal for numerous physiological processes, most notably the regulation of smooth muscle contraction and cellular growth.[1][5] Understanding the intricacies of α1A-AR Gq/11 coupling is fundamental for the development of novel therapeutics targeting a range of conditions, from cardiovascular diseases to benign prostatic hyperplasia. This guide provides a comprehensive overview of the core signaling pathways, quantitative pharmacological data, and detailed experimental protocols essential for studying this critical receptor-protein interaction.

Core Signaling Pathways

The canonical signaling pathway for all three α1-adrenoceptor subtypes (α1A, α1B, and α1D) is initiated by their coupling to Gq/11 proteins.[2][4] This interaction triggers a well-defined cascade leading to increases in intracellular calcium and the activation of protein kinase C (PKC).

The Canonical Gq/11-PLC-IP3/DAG Pathway

Upon agonist binding, the α1A-adrenoceptor undergoes a conformational change that facilitates its interaction with the Gq/11 protein. This leads to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. The activated Gαq/11-GTP subunit then dissociates from the Gβγ dimer.[1][6]

The Gαq/11-GTP subunit subsequently activates its primary effector, Phospholipase Cβ (PLCβ).[3][4] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3]

-

IP3 and Calcium Mobilization : IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][3]

-

DAG and PKC Activation : DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates Protein Kinase C (PKC).[3][4][7]

This cascade ultimately leads to various cellular responses, including smooth muscle contraction, as PKC can phosphorylate proteins like myosin light chain kinase.[7]

Non-Canonical and Crosstalk Pathways

Beyond the classical pathway, α1A-adrenoceptors are also involved in regulating growth-promoting responses through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][8] This can occur through Gq/11-dependent mechanisms where PKC activates downstream kinases, or potentially through G-protein independent pathways involving other signaling intermediates like Src and Ras.[8] All three α1-AR subtypes can activate the ERK MAPK pathway.[8]

Quantitative Data Presentation

The pharmacological characterization of ligands at the α1A-adrenoceptor is crucial for drug development. This involves quantifying ligand affinity (how tightly a drug binds to the receptor), potency (the concentration of a drug required to elicit a response), and efficacy (the maximal response a drug can produce).[9][10]

Table 1: Agonist Affinity (Ki) and Potency (EC50) at the Human α1A-Adrenoceptor

This table summarizes data for common agonists, showing their binding affinity (Ki) determined from competition binding assays against [3H]-prazosin, and their functional potency (EC50) in a calcium mobilization assay. Lower values indicate higher affinity and potency.

| Agonist | Affinity (pKi) | Potency (pEC50) - Ca2+ Mobilization | Reference |

| A61603 | 9.2 ± 0.1 | 9.7 ± 0.1 | [11] |

| Adrenaline | 6.8 ± 0.1 | 7.9 ± 0.1 | [11] |

| Noradrenaline | 6.6 ± 0.1 | 7.8 ± 0.1 | [11] |

| Phenylephrine | 5.8 ± 0.1 | 7.0 ± 0.1 | [11] |

| Oxymetazoline | 7.8 ± 0.1 | 8.3 ± 0.1 | [11][12] |

| Cirazoline | 7.9 ± 0.1 | 9.0 ± 0.1 | [11][12] |

Data are presented as mean ± SEM from studies using CHO cells stably expressing the human α1A-adrenoceptor.[11]

Table 2: Agonist Intrinsic Efficacy at the Human α1A-Adrenoceptor

Intrinsic efficacy can be compared using an "efficacy ratio," calculated as K_D / EC_50 (or antilog[pEC50 - pKD]).[11][13] A higher ratio indicates greater intrinsic efficacy, meaning the agonist is more efficient at activating the receptor once bound.

| Agonist | Intrinsic Efficacy Ratio (Ca2+ Mobilization) | Classification | Reference |

| A61603 | 3.2 | Full Agonist | [11] |

| Adrenaline | 12.6 | Full Agonist | [11] |

| Noradrenaline | 15.8 | Full Agonist | [11] |

| Phenylephrine | 15.8 | Full Agonist | [11] |

| Oxymetazoline | 3.2 | Partial Agonist | [12] |

| Cirazoline | 12.6 | Full Agonist | [12] |

Efficacy is relative and dependent on the specific assay and cell system used.[11]

Experimental Protocols

Several key experimental techniques are employed to investigate the α1A-AR and its coupling to Gq/11 proteins. These assays probe different stages of the signaling cascade, from ligand binding to downstream functional readouts.

Radioligand Binding Assay

This technique is used to quantify receptor density (Bmax) and the affinity (Kd) of radiolabeled ligands or the inhibitory affinity (Ki) of unlabeled competitor compounds.[14][15]

Principle: A radiolabeled ligand (e.g., [3H]-prazosin) is incubated with a membrane preparation containing the α1A-AR. The amount of radioactivity bound to the membranes is measured, allowing for the determination of binding parameters.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue expressing the α1A-AR in a cold lysis buffer.

-

Perform differential centrifugation to isolate the membrane fraction.[15] A low-speed spin removes nuclei and debris, followed by a high-speed spin (e.g., 30,000 x g) to pellet the membranes.[15]

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., using a BCA assay).[16]

-

-

Incubation:

-

In a 96-well plate, combine the membrane preparation (e.g., 25 µg protein), radioligand, and either buffer (for total binding) or a high concentration of an unlabeled competing ligand (for non-specific binding).[15] For competition assays, various concentrations of an unlabeled test compound are added.[16]

-

Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes) to reach equilibrium.[16][17]

-

-

Separation and Quantification:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).[16]

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against radioligand concentration and fit to a one-site binding model to determine Kd and Bmax.

-

For competition binding, plot specific binding against the concentration of the unlabeled competitor and fit to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[11]

-

[35S]GTPγS Binding Assay

This is a functional assay that directly measures agonist-induced G protein activation.[18] It is particularly useful for distinguishing between full and partial agonists.[19]

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The assay uses [35S]GTPγS, a non-hydrolyzable GTP analog, which accumulates on activated Gα subunits. The amount of bound [35S]GTPγS is proportional to the level of G protein activation.[6]

Detailed Methodology:

-

Reagent Preparation: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and saponin (B1150181) (to permeabilize membranes).[19][20] Prepare solutions of GDP, agonist, and [35S]GTPγS.

-

Reaction Setup:

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for nucleotide exchange.

-

Termination and Detection:

-

Data Analysis:

-

Plot the agonist-stimulated [35S]GTPγS binding against agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for G protein activation.

-

Calcium Mobilization Assay

This assay measures a key downstream event of Gq/11 activation: the increase in intracellular calcium concentration ([Ca2+]i).[21]

Principle: Cells expressing the α1A-AR are loaded with a fluorescent Ca2+ indicator dye (e.g., Fura-2, Fluo-4).[22][23] When an agonist activates the receptor and triggers Ca2+ release, the dye binds to Ca2+ and its fluorescence properties change, which can be detected by a fluorescence plate reader or microscope.[23]

Detailed Methodology:

-

Cell Culture and Dye Loading:

-

Culture cells stably or transiently expressing the α1A-AR in a multi-well plate.

-

Load the cells with a Ca2+-sensitive dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.[12] The AM ester form allows the dye to cross the cell membrane.

-

-

Assay Performance:

-

Wash the cells to remove excess extracellular dye.

-

Place the plate in a fluorescence detector (e.g., a FLIPR or FlexStation).

-

Record a baseline fluorescence reading.

-

Add the agonist at various concentrations and continue to record the fluorescence signal in real-time.[12]

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique for monitoring dynamic protein-protein interactions in living cells in real-time.[24] It can be used to study the direct interaction between the α1A-AR and Gq/11 or the dissociation of G protein subunits.

Principle: The technique relies on energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[24] The two proteins of interest are genetically fused to the donor and acceptor. If the proteins are in close proximity (<10 nm), adding a substrate for the luciferase (e.g., coelenterazine) will cause it to emit light, which excites the acceptor, causing it to fluoresce at its characteristic wavelength. The ratio of acceptor to donor emission is the BRET signal.[24]

Detailed Methodology:

-

Construct Generation: Create fusion proteins of the α1A-AR and G protein subunits with BRET donor and acceptor tags (e.g., α1A-AR-Rluc and Gγ-YFP).

-

Cell Transfection: Co-express the BRET fusion constructs in a suitable cell line (e.g., HEK293).[24]

-

BRET Measurement:

-

Harvest the transfected cells and distribute them into a white, opaque 96-well plate.

-

Add the luciferase substrate.

-

Immediately measure the light emission at the donor and acceptor wavelengths using a luminometer capable of simultaneous dual-channel detection.

-

Add an agonist and monitor the change in the BRET signal over time to assess the kinetics of the interaction.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Agonist-induced changes in the BRET ratio indicate a change in the proximity or orientation of the tagged proteins, reflecting, for example, G protein activation.

-

References

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Relative agonist potency as a means of differentiating alpha-adrenoceptors and alpha-adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Binding characteristics of alpha 1-adrenoceptors in bovine prostate using a radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. innoprot.com [innoprot.com]

- 22. α1-adrenergic receptors activate Ca2+-permeable cationic channels in prostate cancer epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. berthold.com [berthold.com]

The Physiological Role of the Alpha-1A Adrenergic Receptor in Vasoconstriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alpha-1A adrenergic receptor (ADRA1A), a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in the sympathetic regulation of vascular tone and blood pressure.[1] Primarily expressed in vascular smooth muscle, its activation by endogenous catecholamines, norepinephrine (B1679862) and epinephrine, triggers a signaling cascade culminating in vasoconstriction.[1][2] This technical guide provides an in-depth exploration of the physiological and pharmacological significance of ADRA1A in vasoconstriction. It details the molecular signaling pathways, presents quantitative data on ligand interactions, outlines key experimental protocols for its study, and offers visualizations of these complex processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.

Introduction to ADRA1A and its Role in Vascular Tone

The sympathetic nervous system is a critical regulator of cardiovascular homeostasis, and its effects are mediated through adrenergic receptors.[3] The alpha-1 adrenergic receptors are subdivided into three subtypes: α1A, α1B, and α1D.[4] The ADRA1A subtype is of particular interest due to its predominant role in mediating the contractile response of vascular smooth muscle, thereby influencing peripheral resistance and systemic blood pressure.[1]

Pharmacological agents targeting ADRA1A are of significant clinical importance.[4] Antagonists of this receptor are widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH), exerting their therapeutic effects by inducing vasodilation and relaxing smooth muscle in the prostate and bladder neck, respectively.[5] Conversely, agonists at this receptor can be employed in conditions of hypotension to increase vascular tone.[2] A thorough understanding of the physiological function and pharmacology of ADRA1A is therefore essential for the development of novel and improved therapies for a range of cardiovascular and urological disorders.

The ADRA1A Signaling Pathway in Vasoconstriction

The vasoconstrictor effect of ADRA1A activation is initiated by the binding of an agonist, which induces a conformational change in the receptor. This, in turn, activates its associated heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a primary driver of smooth muscle contraction. Calcium ions bind to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction. DAG, the other second messenger, activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the sensitization of the contractile apparatus to Ca2+.

Caption: ADRA1A signaling cascade leading to vasoconstriction.

Quantitative Data for ADRA1A Ligands

The affinity and potency of various agonists and antagonists for the ADRA1A receptor have been characterized through numerous studies. This data is crucial for understanding their pharmacological profiles and for the development of selective therapeutic agents. The following tables summarize key quantitative parameters for selected ADRA1A ligands.

Table 1: Binding Affinities (Ki) of Agonists and Antagonists for ADRA1A

| Compound | Class | Species | Ki (nM) | Reference |

| Prazosin | Antagonist | Rat | 0.116 | [6] |

| 5-Methylurapidil | Antagonist | Rat | High: ~0.05-0.08, Low: ~16-63 | [7] |

| BMY 7378 | Antagonist | Rat | 800 | [8] |

| A-61603 | Agonist | Rat | - | [9] |

| Norepinephrine | Agonist | Human | 1050 | [10] |

| Phenylephrine | Agonist | - | - | - |

| Epinephrine | Agonist | Human | 600 | [10] |

Note: Ki values can vary depending on the radioligand and experimental conditions used.

Table 2: Functional Potency (EC50/pA2) and Efficacy (Emax) of Ligands in Vasoconstriction Assays

| Compound | Class | Preparation | EC50 (M) / pA2 | Emax (% of max response) | Reference |

| Norepinephrine | Agonist | Gerbil spiral modiolar artery | 1.9 x 10-5 | 87% reduction in diameter | [11] |

| Phenylephrine | Agonist | Human dorsal hand vein | ED50: 11 to 5442 ng/min | 13.5% to 100% | [12] |

| A-61603 | Agonist | Rabbit cutaneous resistance arteries | ~944 times more potent than phenylephrine | - | [13] |

| Prazosin | Antagonist | Rat femoral resistance arteries | 9.2 | - | [14] |

| 5-Methylurapidil | Antagonist | Rat hepatic portal vein | 8.6 | - | [15] |

| BMY 7378 | Antagonist | Rat hepatic portal vein | 6.5 | - | [15] |

Note: EC50, pA2, and Emax values are highly dependent on the specific tissue and experimental setup.

Experimental Protocols

A variety of in vitro and in vivo experimental techniques are employed to investigate the function of ADRA1A in vasoconstriction. Below are detailed methodologies for three key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for the ADRA1A receptor.

Objective: To measure the binding of a radiolabeled ligand to ADRA1A receptors in a membrane preparation and to determine the displacement of this binding by an unlabeled test compound.

Materials:

-

Cell membranes expressing ADRA1A (e.g., from transfected cell lines or native tissues)

-

Radioligand (e.g., [3H]-prazosin)

-

Unlabeled test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing ADRA1A in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the unlabeled test compound (for competition binding) or buffer (for total binding). To determine non-specific binding, add a high concentration of a known unlabeled ligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

In Vivo Blood Pressure Measurement in Knockout Mice

This method is used to assess the physiological role of ADRA1A in blood pressure regulation by comparing wild-type mice with mice in which the ADRA1A gene has been knocked out.

Objective: To continuously monitor arterial blood pressure in conscious, freely moving wild-type and ADRA1A knockout mice.

Materials:

-

Wild-type and ADRA1A knockout mice

-

Telemetry transmitter

-

Surgical instruments

-

Anesthesia

-

Data acquisition system

Procedure:

-

Surgical Implantation: Anesthetize the mouse and surgically implant a telemetry transmitter with its catheter inserted into the carotid or femoral artery. The body of the transmitter is placed in a subcutaneous pocket.

-

Recovery: Allow the mouse to recover from surgery for at least one week.

-

Data Acquisition: House the mouse in its home cage placed on a receiver that wirelessly collects the blood pressure signal from the implanted transmitter. Record blood pressure, heart rate, and activity continuously over a desired period (e.g., 24 hours).

-

Data Analysis: Analyze the collected data to determine mean arterial pressure, systolic and diastolic pressure, and heart rate. Compare these parameters between wild-type and ADRA1A knockout mice to assess the impact of ADRA1A deletion on cardiovascular function.

In Vitro Vasoconstriction Assay (Wire Myography)

This technique allows for the direct measurement of the contractile response of isolated blood vessels to pharmacological agents.

Objective: To measure the isometric tension of isolated arterial segments in response to ADRA1A agonists and antagonists.

Materials:

-

Isolated blood vessels (e.g., mesenteric arteries, aorta)

-

Wire myograph system

-

Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2

-

ADRA1A agonists and antagonists

-

Data acquisition system

Procedure:

-

Vessel Preparation: Dissect the desired blood vessel and cut it into small segments (e.g., 2 mm in length).

-

Mounting: Mount the vessel segment in the wire myograph chamber on two small wires, one of which is connected to a force transducer.

-

Equilibration: Equilibrate the vessel in PSS at 37°C under a normalized resting tension.

-

Experimentation:

-

Agonist Dose-Response: Add cumulative concentrations of an ADRA1A agonist to the bath and record the resulting increase in tension.

-

Antagonist Studies: Pre-incubate the vessel with an ADRA1A antagonist before constructing an agonist dose-response curve to determine the antagonist's potency (pA2).

-

-

Data Analysis: Plot the contractile response against the log concentration of the agonist to generate a dose-response curve. From this curve, determine the EC50 (potency) and Emax (maximum effect) of the agonist. For antagonists, perform a Schild analysis to calculate the pA2 value.

Logical Relationships in ADRA1A-Mediated Vasoconstriction

The activation of ADRA1A and the subsequent physiological response of vasoconstriction are governed by a series of logical relationships that are fundamental to its role in blood pressure regulation.

Caption: Logical flow from ADRA1A activation to increased blood pressure.

Conclusion

The alpha-1A adrenergic receptor is a key mediator of sympathetically-driven vasoconstriction and a critical determinant of peripheral vascular resistance and blood pressure. Its well-defined signaling pathway, initiated by Gq protein activation and culminating in an increase in intracellular calcium, provides multiple potential targets for pharmacological intervention. The quantitative data on ligand binding and functional potency, coupled with robust experimental protocols, furnish the necessary tools for the continued exploration of ADRA1A physiology and the development of novel therapeutics. This technical guide serves as a foundational resource for professionals in the field, consolidating essential information to facilitate further research and drug discovery efforts targeting the ADRA1A receptor.

References

- 1. ADRA1A Receptors: Blood Vessel Reactions Under Stress [geneticlifehacks.com]

- 2. What are ADRA1 agonists and how do they work? [synapse.patsnap.com]

- 3. GENETIC VARIATION IN THE α1A-ADRENERGIC RECEPTOR AND PHENYLEPHRINE-MEDIATED VENOCONSTRICTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are ADRA1 antagonists and how do they work? [synapse.patsnap.com]

- 6. scholars.nova.edu [scholars.nova.edu]

- 7. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A-61603, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha1A-adrenergic receptors mediate vasoconstriction of the isolated spiral modiolar artery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic variation in the α1A-adrenergic receptor and phenylephrine-mediated venoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]